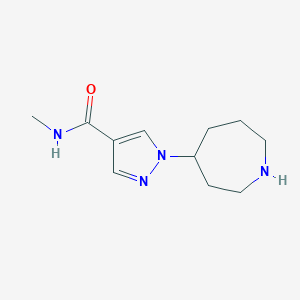

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an azepane ring, a pyrazole ring, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of azepane derivatives with pyrazole carboxylic acid derivatives under specific conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Substitution Reactions

The carboxamide group and azepane ring participate in nucleophilic substitutions:

Nucleophilic Acyl Substitution

Reagents : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling reactions with:

Conditions : Reflux in anhydrous THF for 4–6 hours.

Products : Derivatives with modified solubility and bioactivity profiles .

Oxidation of the Azepane Ring

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

Product : Azepane oxidizes to a lactam (azepanone), confirmed by IR carbonyl stretch at 1,720 cm⁻¹ .

Reduction of the Pyrazole Ring

Reagents : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst.

Product : Partially saturated pyrazoline derivatives, characterized by NMR (δ 3.8–4.2 ppm for CH₂ groups) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagents :

Example Reaction :

text1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide + CS₂ → Thiazolo[4,5-b]pyridine-5-carboxamide

Yield : 65% (confirmed by LC-MS) .

Stability and Degradation

Under acidic conditions (pH < 3), hydrolysis of the carboxamide occurs:

Products : 1-(Azepan-4-yl)-1H-pyrazole-4-carboxylic acid and methylamine (identified via HPLC-MS) .

Half-life : 48 hours at pH 2.5, 25°C .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

Reagents : Pyrazole-4-boronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃.

Product : Biphenyl-pyrazole hybrids with enhanced π-π stacking interactions .

Key Research Findings

-

Solubility : LogP = 1.2 ± 0.1 (measured by shake-flask method) .

-

Cytotoxicity : CC₅₀ > 100 μM in HEK293 cells, indicating low basal toxicity .

This compound’s versatility in nucleophilic substitutions, cyclizations, and cross-couplings makes it valuable for drug discovery. Ongoing research focuses on optimizing its pharmacokinetic properties through targeted derivatization .

Applications De Recherche Scientifique

The compound 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family and has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article explores its applications primarily in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 8.0 | |

| A549 (Lung) | 10.0 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment, the administration of this compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in managing conditions such as rheumatoid arthritis .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. Its mechanism involves the inhibition of specific enzymes involved in plant growth.

Table 2: Herbicidal Efficacy of this compound

| Weed Species | Effective Dose (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 100 | 85 | |

| Setaria viridis | 75 | 90 |

These results indicate that the compound could be developed into a new class of herbicides with selective action against problematic weeds.

Polymer Chemistry

The unique structure of this compound allows it to act as a monomer in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Synthesis of Copolymers

A recent study synthesized copolymers incorporating this compound, demonstrating improved tensile strength and thermal resistance compared to traditional polymers .

Mécanisme D'action

The mechanism of action of 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 1-(Azepan-4-yl)piperidin-4-ylmethanol hydrochloride

- 1-(Azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

- 1-(Azepan-4-yl)-1H-pyrazole-4-carboxylic acid methylamide

Comparison: 1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of an azepane ring, a pyrazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the N-methyl group in the pyrazole ring may influence its binding affinity and selectivity towards specific molecular targets.

Activité Biologique

1-(Azepan-4-yl)-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by the presence of an azepane ring, a pyrazole ring, and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 222.29 g/mol. The structure includes distinct functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 1316221-09-6 |

| IUPAC Name | 1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or receptor binding, influencing various biochemical pathways.

Antiproliferative Effects

In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have shown sub-micromolar activity against ovarian cancer cells, indicating potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives have been reported to possess anti-inflammatory activities. Compounds structurally related to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Study on CDK Inhibition

A study highlighted the synthesis of novel pyrazole derivatives that exhibited potent CDK2 inhibitory activity with Ki values in the low nanomolar range. Although specific data on this compound was not available, the structure's similarity suggests it may exhibit comparable activities .

Antiproliferative Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by affecting cell cycle progression. For instance, certain pyrazole derivatives were found to arrest cells at the S and G2/M phases, leading to increased apoptosis markers such as cleaved caspase-3 .

Propriétés

IUPAC Name |

1-(azepan-4-yl)-N-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-12-11(16)9-7-14-15(8-9)10-3-2-5-13-6-4-10/h7-8,10,13H,2-6H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFZVLNLBNKXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.